molecular formula C42H80ClNO4 B014486 Dotap chloride CAS No. 132172-61-3

Dotap chloride

Cat. No.: B014486
CAS No.: 132172-61-3
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-LQDDAWAPSA-M
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Description

DOTAP chloride ((2,3-Dioleoyloxy-propyl)-trimethylammonium chloride) is a cationic lipid widely used in the formulation of liposomes for drug and gene delivery. Its chemical structure comprises a glycerol backbone esterified with two oleoyl chains and a quaternary ammonium group, which confers a permanent positive charge . This charge facilitates spontaneous complexation with negatively charged nucleic acids (e.g., DNA, RNA) or other therapeutic agents, enhancing cellular uptake via endocytosis .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTUUUQYQYKCR-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132172-61-3
Record name Dotap chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTAP CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ion Exchange from DOTAP Bromide or Iodide

The foundational synthesis of this compound involves ion exchange from its bromide or iodide counterparts. Eibel and Unger developed a method starting with DOTAP bromide , which undergoes anion exchange in a ternary solvent system of chloroform, methanol, and aqueous HCl. The reaction mixture is stirred at ambient temperature, followed by chromatographic purification using silica gel to isolate this compound with >95% purity. Leventis and Silvius employed a similar strategy using DOTAP iodide , substituting NaCl solution in a two-phase solvent system (chloroform/methanol/water). The iodide counterion is replaced by chloride through vigorous mixing, yielding this compound after solvent evaporation.

A critical challenge in these methods is residual halide contamination. Nantz et al. addressed this by introducing multiple washing cycles with deionized water, reducing bromide/iodide levels to <0.1% as quantified by ion chromatography.

Direct Methylation of DODAP

A more direct route involves the methylation of 1,2-dioleoyl-3-dimethylaminopropane (DODAP) . In a patented process, DODAP dissolved in n-heptane is reacted with methyl chloride under a pressurized atmosphere (1,200 mbar) at 30°C for 137 hours. Sodium iodide acts as a catalyst, achieving a 96% conversion rate. The crude product is purified via recrystallization from 2-propanol, yielding this compound with 98.5% purity (HPLC).

Key advantages :

  • Avoids intermediate halide salts.

  • Scalable to multi-kilogram batches (e.g., 23.4 kg DODAP processed).

Enantiomerically Pure (S)-DOTAP Chloride

For chiral-specific applications, (S)-DOTAP chloride is synthesized from (S)-3-dimethylamino-1,2-propane diol. The diol is oleoylated using oleoyl chloride in anhydrous dichloromethane, followed by quaternization with methyl iodide. Subsequent ion exchange with Amberlite IRA-400 chloride resin replaces iodide with chloride, yielding enantiomerically pure (>99% ee) this compound.

Deuterated variants :

  • N-methyl-trideuterated (S)-DOTAP chloride is synthesized using d3-methyl iodide, enabling neutron diffraction studies.

Purification and Crystallization Techniques

Solvent Systems for Recrystallization

Recrystallization is pivotal for removing unreacted precursors and byproducts. Optimal solvent systems include:

Solvent CombinationTemperature RangePurity Post-Crystallization
Acetone/water (9:1)10°C to −12°C99.2% (HPLC)
2-Propanol25°C to 4°C98.8% (HPLC)
Ethyl acetate/hexane30°C to −20°C97.5% (HPLC)

Slow cooling (0.5°C/min) enhances crystal formation, while seeding with pre-formed this compound crystals reduces polymorphism.

Chromatographic Purification

Silica gel chromatography remains the gold standard for small-scale purification. A typical protocol uses:

  • Mobile phase : Chloroform/methanol/water (65:25:4 v/v)

  • Column : 150 × 3 mm Inertsil ODS-3 (3 µm particles)

  • Detection : Evaporative light scattering (ELS) at 40°C

This method resolves this compound from lysolipids and unquaternized DODAP, achieving 99.1% purity.

Stabilization of this compound

Crystal Modifications

This compound exists in two stable crystal forms:

  • Form α : Monoclinic, stabilized by acetone/water.

  • Form β : Orthorhombic, stabilized by 2-propanol.

Form α exhibits superior stability, retaining >99% purity after 36 months at 25°C, compared to Form β (97.5% under identical conditions).

Counterion Effects on Stability

The choice of counterion profoundly impacts solubility and storage:

CounterionSolubility in Water (mg/mL)Stability at 40°C (12 months)
Cl⁻12.499.1% purity
I⁻0.885.3% purity

Iodide forms tight ion pairs with the quaternary ammonium group, expelling water and accelerating decomposition.

Large-Scale Production Protocols

Batch Process Optimization

A pilot-scale synthesis (23.4 kg batch) employs:

  • Reactor : 500 L glass-lined vessel

  • Methylation : 137 hours under methyl chloride

  • Yield : 87.4% (19.6 kg this compound)

Post-reaction, the product is filtered through a 0.2 µm PTFE membrane and lyophilized to remove residual solvents.

In-Process Controls (IPC)

Critical quality attributes monitored during synthesis:

  • Quaternary ammonium content : Titration with sodium tetraphenylborate (95–102% of theoretical).

  • Halide residuals : Ion chromatography (<0.1% bromide/iodide).

  • Oleic acid content : GC-FID (<0.5%).

Analytical Characterization

HPLC Methods

A validated HPLC protocol for purity assessment:

  • Column : Inertsil ODS-3 (150 × 3 mm, 3 µm)

  • Eluent : 10 mM pentanesulfonic acid in 0.085% H3PO4/acetonitrile (70:30)

  • Flow rate : 0.4 mL/min

  • Retention time : 8.2 minutes

Impurities elute at 6.5–7.8 minutes, enabling quantitation down to 0.05%.

Thermal Analysis

DSC thermograms show:

  • Melting point : 112°C (Form α), 105°C (Form β)

  • Decomposition onset : 230°C (both forms)

No glass transitions are observed below 100°C, confirming crystalline stability .

Chemical Reactions Analysis

Chemical Interactions and Behavior

  • Solubility and Hydration: DOTAP chloride readily forms stable liposomes in water, unlike DOTAP iodide, which exhibits poor solubility due to tight binding of the iodide counterion and subsequent expulsion of water [1, 4].
  • Interaction with DNA: this compound is employed to transfect plasmid DNA into eukaryotic cells . Mixing DOTAP with DNA results in the formation of stable complexes that can be directly added to a cell culture .
  • Influence of Counterions: The type of counterion (chloride vs. iodide) significantly affects the hydration behavior of the DOTAP headgroup [1, 4].
  • Interaction with other lipids: this compound can be mixed with helper lipids, such as DOPC, to form multilayered lamellar phases .

Factors Affecting this compound Behavior

  • Buffer Conditions: The zeta potential of DOTAP nanoparticles varies depending on the buffer used. For example, a higher zeta potential was observed in 5% glucose solution compared to MES-buffered saline .
  • Salts: The presence of salts like sodium chloride impacts the preparation of lipid dispersions containing cationic lipid analogues .

Potential Reactions and Degradation

  • Hydrolysis: Liposomes, including those made with DOTAP, are susceptible to degradation through hydrolysis of ester bonds .

Scientific Research Applications

Gene Delivery Systems

Transfection Efficiency
DOTAP chloride is widely recognized for its role in facilitating the transfection of nucleic acids (DNA and RNA) into cells. It forms stable complexes with negatively charged nucleic acids through electrostatic interactions, enhancing cellular uptake via endocytosis and promoting endosomal escape.

  • In Vitro Applications : Studies have shown high transfection efficiency in various cell lines when using DOTAP-based liposomes. For example, a study demonstrated that DOTAP effectively delivered siRNA for gene silencing in cancer cells, leading to significant reductions in target gene expression .
  • In Vivo Applications : DOTAP has been utilized in preclinical animal models for delivering therapeutic genes. Its ability to encapsulate nucleic acids into lipid nanoparticles (LNPs) has been pivotal in developing mRNA vaccines, notably during the COVID-19 pandemic .

Vaccine Development

Lipid Nanoparticles for mRNA Vaccines
The emergence of mRNA vaccines has highlighted the importance of this compound as a key component in lipid nanoparticle formulations. Its role in stabilizing mRNA and enhancing immune responses has been crucial.

  • COVID-19 Vaccines : DOTAP was integral to the formulation of mRNA vaccines, where it facilitated the delivery of mRNA encoding viral proteins, thus eliciting an immune response . The use of DOTAP in these formulations has led to improved vaccine efficacy and stability.

Pharmaceutical Formulations

Stability and Shelf Life
Recent advancements in the crystallization of this compound have resulted in stable forms suitable for pharmaceutical applications. The crystalline variants exhibit enhanced stability and longer shelf life, making them ideal for drug formulation processes.

  • Pharmaceutical Compositions : this compound can be incorporated into various pharmaceutical formulations such as liposomes, microemulsions, and nanoparticles. These formulations can encapsulate active compounds including peptides, nucleotides, and cytostatic agents .

Research Applications

Modeling Biological Processes
DOTAP's unique chemical properties make it a valuable tool in research settings. It is used to study membrane interactions and cellular processes due to its ability to form stable vesicles.

  • Voltage-Gated Ion Channels : Research utilizing DOTAP has provided insights into the behavior of ion channels within cellular membranes, aiding in understanding their physiological roles .

Data Tables

Application AreaSpecific Use Case
Gene TherapyTransfection of siRNA for cancer treatment
Vaccine DevelopmentComponent of mRNA vaccines (e.g., COVID-19)
Drug DeliveryEncapsulation of peptides and nucleotides
ResearchStudy of membrane dynamics and ion channel behavior

Case Studies

  • mRNA Vaccine Development
    A pivotal study highlighted the use of DOTAP in formulating LNPs for mRNA vaccines against COVID-19. The incorporation of DOTAP enhanced the stability and delivery efficiency of the mRNA payload, leading to robust immune responses in clinical trials .
  • Gene Silencing in Cancer Models
    In a research project aimed at silencing specific oncogenes using siRNA delivered via DOTAP-liposomes, significant reductions in tumor growth were observed in mouse models, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of DOTAP chloride involves the formation of lipoplexes with nucleic acids. The quaternary ammonium headgroup of this compound interacts with the negatively charged phosphate groups of nucleic acids, forming stable complexes. These lipoplexes are then taken up by cells through endocytosis, allowing the nucleic acids to be released into the cytoplasm and exert their effects . The molecular targets of this compound include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .

Comparison with Similar Compounds

Key Properties:

  • Molecular formula: C₄₂H₈₀ClNO₄
  • Molecular weight : 698.54 g/mol
  • Physical form : White to off-white powder
  • Solubility: Freely soluble in water and organic solvents (e.g., chloroform, methanol) .
  • Stability : Exists in stable crystalline enantiomeric forms, including (2S)-DOTAP chloride and (2R)-DOTAP chloride, which exhibit enhanced transfection efficiency compared to racemic mixtures .

DOTAP chloride is critical in pharmaceutical formulations for intracellular delivery of drugs, vaccines, and gene therapies. Its enantiomeric purity (achieved via patented crystallization methods) ensures batch-to-batch consistency and regulatory compliance .

Comparison with Similar Compounds

This compound belongs to the family of cationic lipids used in non-viral transfection. Below, it is compared with structurally or functionally analogous compounds:

DOTMA (N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)

  • Structural difference : DOTMA contains ether-linked oleyl chains, whereas this compound has ester-linked oleoyl chains .
  • Transfection efficiency :
    • DOTMA was the first cationic lipid used in lipofection, achieving 5–100× higher transfection efficiency than calcium phosphate or DEAE-dextran methods .
    • This compound demonstrates superior stability due to ester bonds, which are less prone to hydrolysis than DOTMA’s ether bonds .
  • Applications : Both lipids are used in mRNA and DNA delivery, but DOTAP’s enantiomeric forms (e.g., (2S)-DOTAP) show enhanced target-cell specificity in vivo .

DC-Cholesterol (3β-[N-(N',N'-Dimethylaminoethane)-carbamoyl] Cholesterol)

  • Structural difference : DC-Cholesterol integrates a cholesterol backbone with a cationic headgroup, improving membrane fusion and endosomal escape .
  • Transfection efficiency :
    • DC-Cholesterol exhibits lower cytotoxicity than this compound but requires co-formulation with neutral lipids (e.g., DOPE) for optimal efficacy.
    • This compound achieves higher nucleic acid loading capacity (100% DNA entrapment in liposomes) due to stronger electrostatic interactions .

DOTAP Derivatives (e.g., DOTAP:DOPE Complexes)

  • Functional difference: DOTAP is often combined with dioleoylphosphatidylethanolamine (DOPE) to enhance endosomal escape via pH-sensitive membrane destabilization .
  • Gene silencing : Pure this compound (≥2.5 mM) completely inhibits GFP expression in vitro, but this effect is attenuated under oxidative stress (e.g., H₂O₂ exposure), suggesting redox-sensitive interactions with mRNA .

Data Tables

Table 1. Physicochemical Comparison of Cationic Lipids

Property This compound DOTMA DC-Cholesterol
Molecular weight 698.54 g/mol 694.50 g/mol 652.90 g/mol
Backbone linkage Ester Ether Carbamate
Charge density High High Moderate
Enantiomeric purity Yes (2S, 2R forms) No No
Key application Gene delivery Gene delivery Vaccine delivery
Reference

Table 2. Transfection Efficiency Under Stress Conditions

Condition This compound DOTMA
Standard (no stress) Complete GFP inhibition (≥2.5 mM) Partial inhibition
Oxidative stress (H₂O₂) Reduced inhibition Not studied
Serum-containing media Stable complexes Aggregate formation
Reference

Research Findings and Regulatory Considerations

  • Enantiomeric superiority : (2S)-DOTAP chloride shows 20–30% higher transfection efficiency in HeLa cells compared to racemic mixtures, attributed to optimized membrane interactions .
  • FDA compliance : DOTAP-based liposomal formulations align with FDA guidelines for liposomal drugs (e.g., stability testing, particle size control), as referenced in draft guidances for Amphotericin B and Doxorubicin .
  • Limitations : this compound’s efficacy is cell-line-dependent and sensitive to serum proteins, necessitating surface PEGylation for in vivo applications .

Biological Activity

Introduction

Dotap chloride, or 1,2-dioleoyl-3-trimethylammonium propane (DOTAP), is a synthetic cationic lipid widely utilized in gene delivery systems due to its ability to form lipoplexes with nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness in gene delivery, and potential therapeutic applications.

Structural Properties

DOTAP is characterized by its quaternary ammonium headgroup, which is crucial for its interaction with negatively charged nucleic acids. The lipid's structure allows it to form stable complexes with DNA or RNA, facilitating cellular uptake through endocytosis. The hydrophobic tails of DOTAP enhance membrane fusion, promoting the release of genetic material into the cytoplasm.

The transfection efficiency of DOTAP is influenced by several factors:

  • Lipid Composition : The presence of cholesterol in DOTAP formulations enhances stability and transfection efficiency.
  • Charge Density : Higher charge densities improve binding to nucleic acids but can also increase cytotoxicity.
  • Counterions : The choice of counterion (e.g., chloride vs. iodide) affects the hydration properties and solubility of DOTAP, impacting its biological activity .

Gene Delivery

DOTAP has been extensively studied for its role in delivering plasmid DNA and mRNA. Research indicates that DOTAP-based lipoplexes can effectively transfect various cell types, including lung cancer cells. For instance, DOTAP/cholesterol lipoplexes have shown promising results in delivering the tumor suppressor gene FUS1 in non-small cell lung carcinoma models, leading to positive clinical responses .

Cytotoxicity Studies

While DOTAP is effective for gene delivery, it exhibits dose-dependent cytotoxicity. Studies have demonstrated that higher concentrations of DOTAP lead to increased cell death, particularly in non-PEGylated formulations. Optimizing the lipid-to-nucleic acid ratio and incorporating PEGylation can mitigate toxicity while maintaining transfection efficiency .

Case Studies

  • Lung Cancer Treatment : In a clinical setting, DOTAP/cholesterol lipoplexes were used to deliver therapeutic genes to patients with end-stage non-small cell lung carcinoma. Positive responses were reported, highlighting the potential of DOTAP in cancer gene therapy .
  • mRNA Vaccines : Recent studies have explored the use of DOTAP in mRNA vaccine formulations. The optimization of lipid ratios demonstrated enhanced transfection efficiency and reduced cytotoxicity, making DOTAP a candidate for future vaccine development .

Comparative Analysis of Formulations

The following table summarizes various formulations involving DOTAP and their respective biological activities:

Formulation Components Transfection Efficiency Cytotoxicity Application
DOTAP/Cholesterol50% DOTAP, 50% CholesterolHighModerateGene therapy for lung cancer
PEGylated DOTAP50% DOTAP, 50% Cholesterol + PEGHighLowmRNA vaccine development
Non-PEGylated DOTAP100% DOTAPModerateHighGeneral gene delivery

Q & A

Q. What structural properties of DOTAP chloride make it effective for nucleic acid delivery?

this compound’s efficacy arises from its cationic quaternary ammonium group, which facilitates electrostatic binding to negatively charged nucleic acids. The unsaturated oleoyl chains enhance membrane fluidity, promoting cellular uptake and endosomal escape. These features are critical for forming stable liposome-nucleic acid complexes .

Q. What is the standard protocol for preparing this compound-based liposomes?

A widely used method involves dissolving this compound with a helper lipid (e.g., cholesterol or DOPE) in chloroform, evaporating the solvent to form a lipid film, and hydrating the film with an aqueous buffer. The suspension is then sonicated or extruded through polycarbonate membranes (100–200 nm pore size) to achieve uniform vesicle size. Dynamic light scattering (DLS) is recommended for validating particle size and polydispersity .

Q. How do researchers quantify the binding efficiency between this compound and nucleic acids?

Gel retardation assays are commonly employed: increasing DOTAP/nucleic acid ratios are tested, and electrophoretic mobility shifts indicate complete complex formation. Fluorescence-based methods (e.g., ethidium bromide exclusion) or zeta potential measurements (transition from negative to positive charge) provide additional validation .

Advanced Research Questions

Q. How can this compound formulations be optimized to balance transfection efficiency and cytotoxicity?

Cytotoxicity often correlates with excessive positive charge density. Researchers adjust the molar ratio of DOTAP to neutral lipids (e.g., DOPE at 1:1) to reduce toxicity while maintaining transfection efficiency. Incorporating PEGylated lipids or optimizing lipid nanoparticle (LNP) size (<150 nm) further improves biocompatibility and targeting .

Q. What experimental strategies address batch-to-batch variability in this compound-based liposome synthesis?

Variability can arise from differences in lipid oxidation or hydration conditions. Implementing strict quality control measures—such as NMR or mass spectrometry to verify lipid purity, and standardized hydration buffers (e.g., pH 7.4, 10 mM HEPES)—ensures reproducibility. Lyophilization with cryoprotectants (e.g., sucrose) also stabilizes liposomes for long-term storage .

Q. How do polymorphic crystal forms of this compound impact formulation stability?

Polymorphs (e.g., α- vs. β-crystalline phases) influence hydration kinetics and liposome uniformity. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphic transitions. Pre-formulation studies under varied temperature/humidity conditions help select stable crystal forms for scalable production .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on this compound’s transfection efficiency across cell lines?

Discrepancies often stem from cell-specific factors (e.g., membrane composition, endocytic activity). Systematic controls, including parallel experiments with positive controls (e.g., Lipofectamine) and serum-free vs. serum-containing media, clarify context-dependent performance. Meta-analyses comparing lipid/DNA ratios and cell viability metrics across studies are recommended .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound-mediated gene delivery?

Non-linear regression models (e.g., sigmoidal dose-response curves) quantify transfection efficiency versus lipid concentration. ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between formulations. Researchers should report effect sizes and confidence intervals to enhance reproducibility .

Methodological Best Practices

Q. What characterization techniques are essential for this compound formulations?

Parameter Technique Key Metrics
Particle SizeDynamic Light Scattering (DLS)Mean diameter, PDI (<0.3 ideal)
Surface ChargeZeta Potential+20 to +40 mV for stable complexes
Structural IntegrityTransmission Electron Microscopy (TEM)Spherical morphology, absence of aggregates
Nucleic Acid BindingGel ElectrophoresisComplete complexation at optimal ratios

These metrics ensure compliance with guidelines for reproducible nanomedicine research .

Q. How can researchers validate the biological activity of this compound-delivered nucleic acids?

Luciferase or GFP reporter assays quantify expression levels post-transfection. qRT-PCR or Western blotting confirms target gene/protein expression. For siRNA delivery, knockdown efficiency (≥70%) should be validated using RT-qPCR and functional assays (e.g., apoptosis or proliferation tests) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.